N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-11-14(22-2)7-8-15(16)17(20)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZHEOUFRZICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with increased hydrogen content.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of certain cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzamide Core
The benzamide scaffold is highly versatile, with substitutions at the 2-, 3-, and 4-positions significantly altering biological activity. Key comparisons include:
Key Findings :
- Methylsulfanyl vs.
- Methoxy vs.
Pharmacological Activity and Receptor Targeting
Sigma Receptor Ligands ()
Sigma receptors are overexpressed in prostate and breast cancers. The target compound’s benzamide core and fluorophenyl ethyl group resemble radioiodinated benzamides like [¹²⁵I]PIMBA, which show high tumor uptake in prostate cancer xenografts. However, the methylsulfanyl group may reduce binding affinity compared to iodine-containing analogues due to steric and electronic differences .
Antiprotozoal Activity ()
Compounds with diethylaminoethyl chains and fluorophenyl groups (e.g., 2e, 2f) inhibit Leishmania infantum trypanothione reductase. The target compound lacks the diethylaminoethyl motif, suggesting divergent mechanisms, but its methylsulfanyl group may confer redox-modulating properties .
Anticancer and Antiviral Derivatives ()
Thiazole- and triazole-containing benzamides (e.g., ) exhibit activity against viral infections and platelet aggregation. The target compound’s simpler structure may lack the multicyclic motifs required for broad-spectrum antiviral activity but could serve as a lead for optimization .
Physicochemical Properties
Implications : Higher logP in the target compound suggests better blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide, and what key intermediates should be prioritized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with fluorinated aniline derivatives and benzoyl chloride precursors. Critical intermediates include the 4-(methylsulfanyl)-2-methoxybenzoic acid derivative and the 2-(4-fluorophenyl)ethylamine moiety. Reaction conditions (e.g., inert atmosphere, controlled temperature) and coupling agents like EDCI or HOBt are essential to minimize side reactions and improve yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects trace impurities.
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy at C2, methylsulfanyl at C4). Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.1–7.3 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the methylsulfanyl group .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or sulfotransferases due to the methylsulfanyl group’s potential as a hydrogen-bond acceptor .
- Antimicrobial Screening : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structure elucidation (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer :
- Dynamic NMR : Resolve conformational exchange broadening in the methylsulfanyl group by variable-temperature NMR (e.g., -40°C to 25°C) .
- DFT Calculations : Compare experimental 13C NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate substituent effects .
- 2D-COSY/HSQC : Map coupling between methoxy protons and adjacent aromatic protons to confirm regiochemistry .
Q. What strategies can optimize the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the benzamide’s para position to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve dissolution rates .
- Solubility Parameter Matching : Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents for formulation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the methylsulfanyl group with sulfoxide/sulfone derivatives to assess redox sensitivity .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., methoxy vs. ethoxy) .
- Free-Wilson Analysis : Statistically correlate substituent changes (e.g., fluorophenyl vs. chlorophenyl) with IC50 values in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
